

Avasimibe: A Technical Guide to its Targets and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avasimibe (CI-1011) is a synthetic, orally bioavailable small molecule that potently inhibits Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[1][2] Initially developed by Parke-Davis (later Pfizer) as a lipid-lowering agent for the treatment of atherosclerosis, its clinical development for this indication was halted due to a lack of favorable effects on coronary atherosclerosis and a mild increase in LDL cholesterol in clinical trials.[3] However, a growing body of preclinical research has repositioned Avasimibe as a promising candidate for anti-cancer therapy due to its ability to modulate key signaling pathways involved in tumor growth and metastasis.[4][5][6] This technical guide provides an indepth overview of Avasimibe's core targets, mechanisms of action, and its impact on various signaling pathways, supported by quantitative data and detailed experimental methodologies.

Core Target: Acyl-CoA: Cholesterol Acyltransferase (ACAT/SOAT)

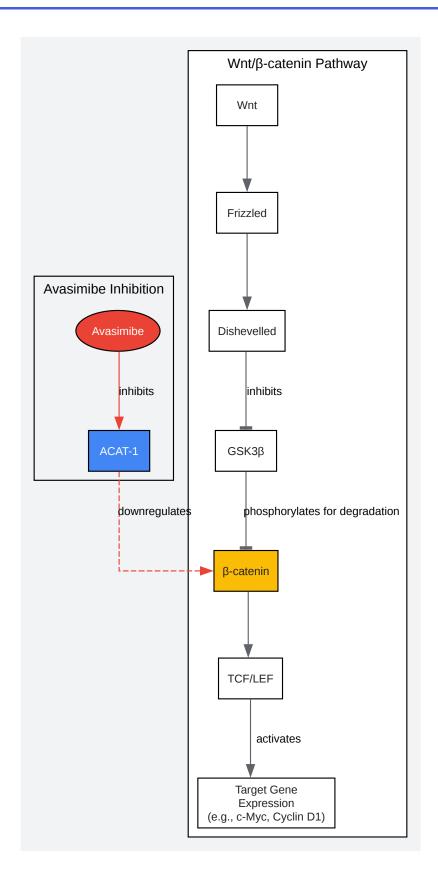
Avasimibe's primary molecular targets are the two isoforms of Acyl-CoA: Cholesterol Acyltransferase, ACAT-1 (SOAT1) and ACAT-2 (SOAT2).[1][2] These enzymes are responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2] By inhibiting ACAT, **Avasimibe** effectively blocks this

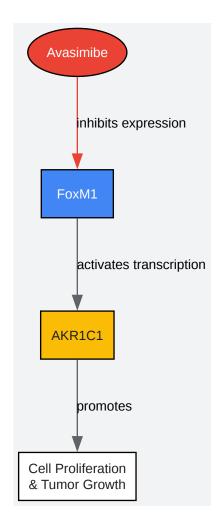
process, leading to an accumulation of free cholesterol within the cell and a reduction in the storage of cholesteryl esters.[4]

Quantitative Inhibition Data

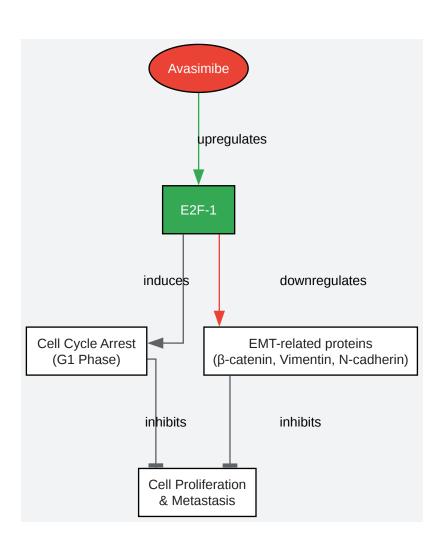
The inhibitory activity of **Avasimibe** against ACAT isoforms has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

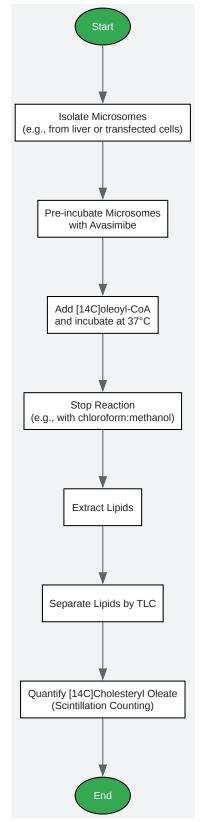
Target	IC50 (μM)	Source(s)
ACAT (general)	3.3	[7]
ACAT-1	24	[1][2]
ACAT-2	9.2	[1][2]
Human Monocyte-Macrophage ACAT	0.012 (12 ng/mL)	[8]

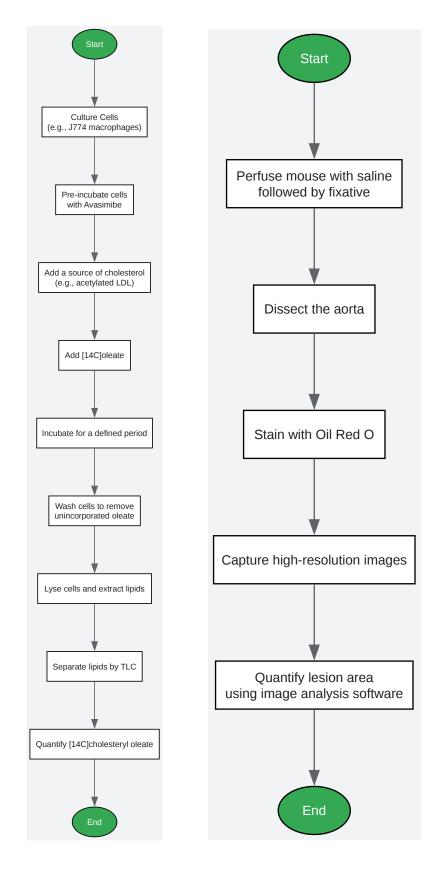

Signaling Pathways Modulated by Avasimibe


Beyond its direct impact on cholesterol metabolism, **Avasimibe** has been shown to modulate several critical signaling pathways, particularly in the context of cancer biology.

Wnt/β-catenin Signaling Pathway


Avasimibe has been demonstrated to suppress the Wnt/ β -catenin signaling pathway.[9][10] This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Avasimibe treatment leads to the localization of β -catenin to the cell membrane and a reduction in its phosphorylation, thereby inactivating the pathway and suppressing cancer cell proliferation.[9] In prostate cancer cells, depletion of cholesteryl esters by Avasimibe significantly downregulates β -catenin.[10]





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Avasimibe Encapsulated in Human Serum Albumin Blocks Cholesterol Esterification for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avasimibe inhibits tumor growth by targeting FoxM1-AKR1C1 in osteosarcoma PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avasimibe Dampens Cholangiocarcinoma Progression by Inhibiting FoxM1-AKR1C1 Signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avasimibe | P450 | Acyltransferase | TargetMol [targetmol.com]
- 8. The ACAT inhibitor avasimibe reduces macrophages and matrix metalloproteinase expression in atherosclerotic lesions of hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Avasimibe: A Technical Guide to its Targets and Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665837#avasimibe-targets-and-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com